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3-Chloro-N-1,3-thiazol-2-ylpropanamide Documentation Hub

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  • Product: 3-Chloro-N-1,3-thiazol-2-ylpropanamide
  • CAS: 26774-38-9

Core Science & Biosynthesis

Foundational

History and discovery of thiazole-based propanamide intermediates

Executive Summary: The "Privileged" Linker Strategy In modern medicinal chemistry, the thiazole ring is classified as a "privileged scaffold" due to its ability to bind multiple receptor subtypes with high affinity. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Linker Strategy

In modern medicinal chemistry, the thiazole ring is classified as a "privileged scaffold" due to its ability to bind multiple receptor subtypes with high affinity. However, the efficacy of thiazole-based drugs often hinges not on the ring itself, but on the linker topology that connects it to the rest of the pharmacophore.

This guide analyzes the Thiazole-Based Propanamide motif—a specific structural intermediate where a 2-aminothiazole is acylated with a 3-carbon propionyl chain (


 or 

-propionyl). Historically overshadowed by simpler acetamides, the propanamide linker has emerged as a critical tool for optimizing binding pocket depth and metabolic stability in kinase inhibitors and metabolic regulators (e.g., Glucokinase Activators).

Historical Genesis: The Hantzsch Foundation

The existence of every thiazole-based intermediate today rests on the foundational work of Arthur Hantzsch . In 1887, Hantzsch reported the condensation of


-haloketones with thioamides, a method that remains the industrial standard for generating the 2-aminothiazole "warhead" required for propanamide synthesis.
The Hantzsch Synthesis Mechanism

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by a dehydration-cyclization step.

HantzschMechanism Reactants Reactants (Thioamide + α-Haloketone) Inter1 Intermediate 1 (Iminothioether) Reactants->Inter1 S-Alkylation Inter2 Intermediate 2 (Hydroxythiazoline) Inter1->Inter2 Cyclization (-HX) Product Final Scaffold (2-Aminothiazole) Inter2->Product Dehydration (-H₂O)

Figure 1: The Hantzsch Thiazole Synthesis pathway, the requisite first step before propanamide coupling.

Structural Logic: Why Propanamide?

In Structure-Activity Relationship (SAR) campaigns, chemists often face a "linker dilemma."

  • Acetamides (2-carbon): Often too short, causing steric clashes between the thiazole ring and the secondary pharmacophore.

  • Butanamides (4-carbon): Too flexible, leading to a high entropic penalty upon binding.

The Propanamide (3-carbon) linker occupies the "Goldilocks zone." It provides sufficient extension to exit a deep ATP-binding pocket while maintaining enough rigidity to minimize entropic loss.

Comparative Physicochemical Profile
ParameterAcetamide Linker (

)
Propanamide Linker (

)
Butanamide Linker (

)
Rotatable Bonds 12 3
Lipophilicity (

cLogP)
Baseline+0.5 (Optimal) +1.0 (Risk of insolubility)
Steric Reach ~2.5 Å~3.8 Å ~5.0 Å
Primary Risk Steric ClashMetabolic Oxidation Entropic Penalty

Key Insight: The propanamide linker is particularly effective in Glucokinase Activators (GKAs) . Research has shown that extending the linker from acetamide to propanamide in thiazole derivatives can significantly enhance potency by allowing the molecule to reach a distal hydrophobic pocket that shorter linkers miss [1].

Experimental Protocol: Synthesis of -(Thiazol-2-yl)propanamides

Objective: Synthesize a library of thiazole-propanamide intermediates for SAR screening. Scale: 10 mmol Validation: Self-validating via TLC and NMR monitoring.

Step 1: Generation of the 2-Aminothiazole Core

Note: If commercially available, skip to Step 2. This protocol assumes de novo synthesis.

  • Reagents: Dissolve 10 mmol of thiourea in 20 mL of absolute ethanol.

  • Addition: Dropwise add 10 mmol of

    
    -bromoacetophenone (or substituted equivalent) over 15 minutes.
    
    • Causality: Slow addition prevents exotherms that promote polymerization.

  • Reflux: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of the starting ketone indicates completion.

  • Workup: Cool to RT. Neutralize with 10%

    
     to precipitate the free base. Filter and recrystallize from EtOH.
    
Step 2: Propanamide Coupling (The Critical Step)

This step introduces the propanamide linker.

  • Activation: In a dry flask under

    
    , dissolve 10 mmol of the 2-aminothiazole (from Step 1) in 30 mL dry DCM (Dichloromethane).
    
  • Base: Add 12 mmol Triethylamine (TEA) or Pyridine.

    • Role: Scavenges the HCl generated during acylation.

  • Acylation: Cool to

    
    C. Add 11 mmol of Propionyl Chloride  dropwise.
    
    • Why Propionyl Chloride? Acid chlorides are more reactive than carboxylic acids, avoiding the need for expensive coupling agents (EDC/HATU) at this intermediate stage.

  • Reaction: Stir at

    
    C for 1 hour, then warm to RT for 3 hours.
    
  • Quench & Wash: Quench with water. Wash organic layer with 1M HCl (removes unreacted amine) and then Brine.

  • Purification: Flash column chromatography (typically DCM:MeOH gradients).

Analytical Validation
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the characteristic propanamide triplet-quartet pattern:
    • 
       1.1 ppm (t, 3H, 
      
      
      
      )
    • 
       2.4 ppm (q, 2H, 
      
      
      
      )
    • 
       12.0+ ppm (s, 1H, Amide 
      
      
      
      - often broad/deshielded due to thiazole electron withdrawal).

Case Study Workflow: Optimization of Glucokinase Activators

The following workflow illustrates how a "Hit" compound containing a generic thiazole is optimized into a "Lead" using the propanamide strategy.

SARWorkflow Hit HTS Hit (Weak Affinity, Low Sol) Design Design Phase (Linker Expansion) Hit->Design Identify Steric Clash Synth Synthesis (Thiazole + Propionyl Cl) Design->Synth C2 -> C3 Extension Test Biological Assay (EC50 / Solubility) Synth->Test Generate Analog Decision Decision Gate Test->Decision Data Analysis Decision->Design Poor PK (Loop Back) Lead Lead Candidate (N-Thiazolylpropanamide) Decision->Lead Improved Potency

Figure 2: Iterative optimization cycle transforming a raw thiazole hit into a refined propanamide lead.

Future Outlook: Covalent Inhibition

The future of thiazole-propanamides lies in Targeted Covalent Inhibitors (TCIs) . By modifying the propanamide linker to an acrylamide (adding a double bond:


), researchers can convert a reversible binder into an irreversible inhibitor that covalently modifies cysteine residues in the target protein. This strategy is currently being explored in next-generation kinase inhibitors [2].

References

  • Bioorganic & Medicinal Chemistry: Synthesis and SAR of thiazolyl-propanamides as glucokinase activators.[1] (2010).

  • Molecules: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[1][2][3][4][5][6][7][8][9][10] (2022).[1][2][8][11][12]

  • ChemicalBook: Synthesis of Thiazole - Hantzsch's Synthesis and Protocols. (2022).[1][2][8][11][12]

  • Frontiers in Chemistry: Design and synthesis of new thiazole-based derivatives as multi-targeted inhibitors. (2025).[3][6][11]

Sources

Exploratory

Thermodynamic Characterization & Reactivity Profile of 3-Chloro-N-(1,3-thiazol-2-yl)propanamide

Executive Summary 3-Chloro-N-(1,3-thiazol-2-yl)propanamide is a critical electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems, including thiazolo[3,2-a]pyrimidines and biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-N-(1,3-thiazol-2-yl)propanamide is a critical electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems, including thiazolo[3,2-a]pyrimidines and biologically active


-lactams.[1] Its thermodynamic profile is defined by the interplay between the rigid, aromatic thiazole ring and the flexible, reactive 3-chloropropanamide chain.

This technical guide provides a comprehensive analysis of its physicochemical properties, predictive thermodynamic modeling, and standardized protocols for experimental validation. It is designed for medicinal chemists and process engineers requiring precise data for solubility optimization and reaction kinetics.

Chemical Identity & Synthesis

The synthesis of 3-Chloro-N-(1,3-thiazol-2-yl)propanamide proceeds via a nucleophilic acyl substitution. The exocyclic amine of 2-aminothiazole attacks the carbonyl carbon of 3-chloropropionyl chloride.

Synthesis Workflow

Reaction Conditions:

  • Reactants: 2-Aminothiazole (1.0 eq), 3-Chloropropionyl chloride (1.1 eq).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) to neutralize HCl.
  • Solvent: Anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Temperature: 0°C (addition)

    
     Reflux (completion).
    

SynthesisPathway Reactants Reactants 2-Aminothiazole + 3-Chloropropionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C, DCM) Product Product 3-Chloro-N-(1,3-thiazol-2-yl) propanamide Intermediate->Product Elimination of Cl- Byproduct Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Synthetic pathway for 3-Chloro-N-(1,3-thiazol-2-yl)propanamide via acyl substitution.

Thermodynamic Properties (Predicted & Analog-Based)

Note: Direct experimental values for this specific propanamide derivative are sparse in open literature. The values below are high-confidence estimates derived from structural analogs (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) and QSAR modeling.

Physicochemical Profile
PropertyEstimated ValueConfidenceMethodology
Molecular Weight 232.69 g/mol ExactCalculation (

)
Melting Point (

)
135°C – 155°CHighAnalog comparison (Acetamide analog

)
Enthalpy of Fusion (

)
25 – 35 kJ/molMediumEstimated via Joback Method
LogP (Octanol/Water) 1.2 – 1.6HighFragment-based prediction
pKa (Amide NH) ~11.5HighAmide acidity prediction
H-Bond Donors 1ExactAmide -NH-
H-Bond Acceptors 3ExactThiazole N, Carbonyl O, Thiazole S
Solubility Profile

The thermodynamic solubility of the compound is governed by the rigid thiazole ring (lipophilic) and the amide linkage (polar).

  • High Solubility: DMSO, DMF, DMAc (Aprotic polar).

  • Moderate Solubility: Ethanol, Methanol, Acetone (Protic/Polar).

  • Low Solubility: Water, Hexane (Highly polar/Non-polar).

Experimental Protocols for Characterization

To validate the thermodynamic properties of synthesized batches, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

  • Reference: Use an empty crimped aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Note: If degradation is suspected (browning), use a faster ramp (20°C/min) to minimize thermal exposure.

  • Analysis:

    • 
      : Intersection of the baseline and the leading edge of the endotherm.
      
    • 
      : Integration of the endothermic peak area (J/g).
      
Protocol B: Van't Hoff Solubility Analysis

Objective: Determine the Enthalpy of Solution (


) and Entropy of Solution (

).
  • Preparation: Prepare saturated solutions in three solvents (e.g., Ethanol, Toluene, Water) at temperatures

    
     K.
    
  • Equilibration: Shake for 24 hours; allow to settle for 4 hours.

  • Quantification: Filter supernatant and analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Equation:

      
      
      
    • Slope (

      
      ): 
      
      
      
    • Intercept (

      
      ): 
      
      
      

Reactivity & Stability Profile

The thermodynamic stability of 3-Chloro-N-(1,3-thiazol-2-yl)propanamide is limited by its potential for intramolecular cyclization. The 3-chloro group is a good leaving group, and the thiazole nitrogen is nucleophilic.

Cyclization Pathways

Under basic conditions or high heat, the molecule undergoes intramolecular alkylation to form bicyclic systems.

Reactivity Compound 3-Chloro-N-(1,3-thiazol-2-yl) propanamide BaseCond Condition: Base (Et3N/NaOH) or Heat Compound->BaseCond BetaLactam Path A: Beta-Lactam Formation (4-membered ring) BaseCond->BetaLactam C-N Bond Formation (Kinetic Control) Pyrimidinone Path B: Thiazolo[3,2-a]pyrimidin-5-one (6-membered ring) BaseCond->Pyrimidinone N-Alkylation (Ring Fusion) (Thermodynamic Control)

Figure 2: Competing cyclization pathways governed by thermodynamic vs. kinetic control.

  • Path A (Beta-Lactam): Favored under specific conditions (e.g., phase transfer catalysis) often requiring the amide nitrogen to act as the nucleophile.

  • Path B (Fused System): The thiazole ring nitrogen is often more nucleophilic, leading to the formation of 5H-thiazolo[3,2-a]pyrimidin-5-one. This is generally the thermodynamically stable product.

References

  • Synthesis of Thiazole Amide Analogs: Singh, N., et al. (2010).[2] "Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives." Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.[2]

  • Thermodynamic Solubility Methodology: Delgado, D. R., et al. (2016). "Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures." Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2).

  • General Thiazole Chemistry & Cyclization: Metwally, M. A., et al. (2012). "Synthesis and Anticancer Activity of Some New Thiazolo[3,2-a]pyrimidine Derivatives." European Journal of Medicinal Chemistry. (Cited for mechanistic grounding of the reactivity profile described in Section 5).
  • PubChem Compound Summary (Analog): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2386708, 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-...

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Chloro-N-(1,3-thiazol-2-yl)propanamide

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-Chloro-N-(1,3-thiazol-2-yl)propanamide (CAS: Variable/Derivative specific). This compound serves as a critical electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-N-(1,3-thiazol-2-yl)propanamide (CAS: Variable/Derivative specific). This compound serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the development of thiazole-based antiviral and antineoplastic agents. The presence of the terminal alkyl chloride allows for subsequent diversification via nucleophilic substitution with amines, thiols, or alkoxides.

The protocol outlined below utilizes a modified Schotten-Baumann acylation under anhydrous conditions, optimized to minimize bis-acylation and hydrochloride salt formation.

Retrosynthetic Analysis & Mechanism

The target molecule is assembled via the N-acylation of 2-aminothiazole with 3-chloropropanoyl chloride .

Reaction Scheme (DOT Visualization)

The following diagram illustrates the disconnection strategy and forward synthesis flow.

G Aminothiazole 2-Aminothiazole (Nucleophile) Intermediate Tetrahedral Intermediate Aminothiazole->Intermediate Nucleophilic Attack AcidChloride 3-Chloropropanoyl Chloride (Electrophile) AcidChloride->Intermediate Base Triethylamine (TEA) (HCl Scavenger) Byproduct TEA·HCl (Salt) Base->Byproduct Proton Capture Product 3-Chloro-N-(1,3-thiazol-2-yl)propanamide (Target) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Caption: Mechanistic pathway for the N-acylation of 2-aminothiazole. The base (TEA) is essential to drive the equilibrium by trapping the generated HCl.

Mechanistic Insight

2-Aminothiazoles are ambident nucleophiles, capable of reacting at either the exocyclic amine (


) or the ring nitrogen (

). Under neutral conditions, the

is the most basic site. However, acylation is kinetically controlled to occur at the

to form the stable amide.
  • Critical Control Point: The reaction generates HCl. If not neutralized, HCl will protonate the unreacted 2-aminothiazole (making it non-nucleophilic), stalling the reaction. Conversely, an excess of strong base can promote bis-acylation. This protocol uses Triethylamine (TEA) in stoichiometric excess (1.2 eq) to balance these factors.

Safety Assessment (HSE)

WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a fume hood.

ReagentHazard ClassHandling Precaution
3-Chloropropanoyl Chloride Corrosive, LachrymatorCauses severe skin burns and eye damage. Reacts violently with water. Use silver-shield gloves.
2-Aminothiazole Acute Toxicity, IrritantHarmful if swallowed or inhaled. Avoid dust generation.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse in a well-ventilated fume hood. Avoid inhalation.
Triethylamine Flammable, CorrosiveKeep away from ignition sources.

Materials & Equipment

Reagents
  • Substrate: 2-Aminothiazole (>98% purity).

  • Reagent: 3-Chloropropanoyl chloride (Freshly distilled or high-purity commercial grade).

  • Base: Triethylamine (TEA), anhydrous.

  • Solvent: Dichloromethane (DCM), anhydrous (dried over molecular sieves).

  • Quench: Sat. Sodium Bicarbonate (

    
    ), Brine.
    
Equipment
  • Three-neck round-bottom flask (250 mL).

  • Pressure-equalizing addition funnel.

  • Nitrogen (

    
    ) gas line with bubbler.
    
  • Magnetic stirrer and ice-water bath.

  • Rotary evaporator.[1]

Experimental Protocol

Step 1: Reaction Setup
  • Oven-dry a 250 mL three-neck flask and a magnetic stir bar. Flush with

    
     while cooling.
    
  • Charge the flask with 2-aminothiazole (10.0 g, 100 mmol) .

  • Add anhydrous DCM (100 mL) . Stir to dissolve.

  • Add Triethylamine (16.7 mL, 120 mmol, 1.2 eq) via syringe.

  • Cool the mixture to 0°C using an ice-water bath. Ensure the system is under a positive pressure of nitrogen.

Step 2: Electrophile Addition
  • Dilute 3-chloropropanoyl chloride (13.9 g, 110 mmol, 1.1 eq) in DCM (20 mL) in the addition funnel.

  • Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes .

    • Note: The reaction is exothermic.[2] Maintain internal temperature <5°C to prevent side reactions.

    • Observation: A white precipitate (TEA·HCl) will begin to form immediately.

Step 3: Reaction & Monitoring[1]
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–5 hours .

  • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1).

    • Starting Material (Aminothiazole):

      
       (stains with ninhydrin).
      
    • Product:

      
       (UV active).
      
    • Endpoint: Disappearance of the starting amine spot.

Step 4: Workup & Isolation

The workflow below ensures removal of the amine hydrochloride salt and unreacted acid.

Workup ReactionMix Crude Reaction Mixture (DCM + Precipitate) Quench Quench with Water (100 mL) ReactionMix->Quench SepFunnel Separation Funnel Quench->SepFunnel OrgLayer Organic Layer (DCM) Contains Product SepFunnel->OrgLayer AqLayer Aqueous Layer Contains TEA·HCl SepFunnel->AqLayer Wash1 Wash: 1M HCl (50 mL) (Removes unreacted amine) OrgLayer->Wash1 Wash2 Wash: Sat. NaHCO3 (50 mL) (Neutralizes acid) Wash1->Wash2 Dry Dry over Na2SO4 & Filter Wash2->Dry Evap Rotary Evaporation Dry->Evap Solid Crude Solid Product Evap->Solid

Caption: Downstream processing workflow for isolation of the target amide.

  • Quench: Pour the reaction mixture into a separatory funnel containing 100 mL cold water . Shake vigorously.

  • Phase Separation: Collect the lower organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (50 mL) . This removes unreacted 2-aminothiazole and remaining TEA.

  • Base Wash: Wash with Sat.

    
     (50 mL)  to remove any hydrolyzed acid.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap, 40°C bath).
    
Step 5: Purification
  • Recrystallization (Preferred): The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Toluene .

    • Dissolve in hot ethanol, add water until turbid, cool slowly to 4°C.

  • Yield: Expected yield is 75–85% .

Characterization (Expected Data)

Validation of the structure should be performed using


-NMR and IR.
TechniqueParameterExpected Signal / ValueAssignment
Physical AppearanceWhite to pale yellow crystalline solid-
IR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(

)
3200–3250N-H Stretch (Amide)
1680–1690C=O Stretch (Amide I)
1540–1560Thiazole C=N / Amide II

-NMR

(ppm, DMSO-

)
12.3 (s, 1H)Amide -NH -
7.45 (d, 1H,

)
Thiazole C5-H
7.20 (d, 1H,

)
Thiazole C4-H
3.85 (t, 2H,

)

2.90 (t, 2H,

)

MS ESI (

)
191.0 / 193.0Consistent with Cl isotope pattern (3:1)

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of TEA·HCl or presence of hydrolyzed acid.

    • Solution: Ensure the 1M HCl wash is thorough. Recrystallize from Ethanol.[3]

  • Issue: Bis-acylation.

    • Cause: Large excess of acid chloride or high temperature.

    • Solution: Strictly control temperature at 0°C during addition. Add acid chloride slowly.

  • Issue: Dark Coloration.

    • Cause: Oxidation of the aminothiazole ring.

    • Solution: Ensure inert atmosphere (

      
      ) and use fresh amine.
      

References

  • General Synthesis of N-Acyl Aminothiazoles

    • BenchChem Application Note: "Novel synthesis routes for substituted 2-aminothiazoles."

  • Mechanistic Insight & Analogues

    • Kumar, A., et al. "Synthesis and screening of novel N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives."[4] Annals of Phytomedicine, 2022.[4]

  • NMR Interpretation Standards

    • Doc Brown's Chemistry. "Interpreting the H-1 NMR spectrum of propanamide."

  • Physical Properties Verification

    • PubChem Compound Summary for 3-chloro-N-(thiazol-2-yl)propanamide derivatives.

Sources

Application

Application Notes and Protocols for the Acylation of 2-Aminothiazole with 3-Chloropropionyl Chloride

Abstract This comprehensive guide provides a detailed protocol for the N-acylation of 2-aminothiazole with 3-chloropropionyl chloride, yielding N-(thiazol-2-yl)-3-chloropropanamide. This key synthetic transformation is p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-acylation of 2-aminothiazole with 3-chloropropionyl chloride, yielding N-(thiazol-2-yl)-3-chloropropanamide. This key synthetic transformation is pivotal in medicinal chemistry and drug development, as the resulting scaffold is a precursor to a multitude of biologically active molecules.[1][2] This document offers in-depth procedural details, mechanistic insights, safety protocols, and analytical methodologies to ensure reproducible and safe execution in a research setting.

Introduction: The Significance of N-Acylated 2-Aminothiazoles

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The derivatization of the exocyclic amino group through acylation is a fundamental strategy to modulate the pharmacological profile of these molecules. This modification can influence potency, selectivity, and pharmacokinetic properties, making the acylation reaction a critical step in the synthesis of novel drug candidates.[2] The reaction between 2-aminothiazole and 3-chloropropionyl chloride is of particular interest as the resulting product incorporates a reactive electrophilic chloropropyl chain, which can be further functionalized to generate diverse chemical libraries for drug discovery.

Reaction Mechanism and Causality

The acylation of 2-aminothiazole with 3-chloropropionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction.[4][5][6] The choice of a suitable solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed.[3] The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.

Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of N-(thiazol-2-yl)-3-chloropropanamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Aminothiazole≥98%Sigma-Aldrich96-50-4
3-Chloropropionyl chloride≥98%TCI Chemicals625-36-5Highly corrosive and lachrymatory. [7] Handle in a fume hood with appropriate PPE.
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich121-44-8Store over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate SolutionAqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous Magnesium Sulfate7487-88-9
Ethyl AcetateACS Grade141-78-6For extraction and chromatography
HexanesACS Grade110-54-3For chromatography
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography setup

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminothiazole (1.0 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 30 mL of anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve 3-chloropropionyl chloride (1.1 mL, 11.0 mmol) in 10 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the 3-chloropropionyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (2-aminothiazole) and the product will have different Rf values.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(thiazol-2-yl)-3-chloropropanamide.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve 2-aminothiazole and TEA in DCM cool 2. Cool to 0 °C setup->cool add 3. Add 3-chloropropionyl chloride dropwise cool->add react 4. Stir at room temperature add->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with NaHCO3 monitor->quench extract 7. Extract with DCM quench->extract wash 8. Wash with brine extract->wash dry 9. Dry and concentrate wash->dry purify 10. Purify by flash chromatography dry->purify product N-(thiazol-2-yl)-3- chloropropanamide purify->product Pure Product

Caption: Workflow for the acylation of 2-aminothiazole.

Analytical Characterization

The identity and purity of the synthesized N-(thiazol-2-yl)-3-chloropropanamide should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.[8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[8][9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O and N-H bonds).[8][9]

Safety Precautions and Waste Disposal

5.1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles at all times.[7][10]

  • All handling of 3-chloropropionyl chloride must be performed in a well-ventilated chemical fume hood.[11][12]

5.2. Chemical Hazards:

  • 3-Chloropropionyl chloride: Is highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[12][13] It reacts violently with water.[7] Avoid inhalation of vapors or mist.[7][10] Keep away from heat, sparks, and open flames.[12]

  • Dichloromethane: Is a suspected carcinogen and can cause skin and eye irritation.

  • Triethylamine: Is flammable and can cause severe skin burns and eye damage.

5.3. First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

5.4. Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Chlorinated organic waste should be collected in a designated container.

  • Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldInactive reagentsUse freshly distilled or new reagents. Ensure anhydrous conditions.
Incomplete reactionExtend the reaction time and continue to monitor by TLC.
Formation of multiple productsReaction temperature too highMaintain the reaction temperature at 0 °C during the addition of the acyl chloride.
Presence of waterUse anhydrous solvents and reagents.
Difficult purificationProduct co-elutes with impuritiesOptimize the solvent system for flash chromatography. Recrystallization may be an alternative purification method.

Conclusion

The protocol described provides a reliable and efficient method for the acylation of 2-aminothiazole with 3-chloropropionyl chloride. Adherence to the detailed procedural steps and safety precautions is paramount for the successful and safe synthesis of N-(thiazol-2-yl)-3-chloropropanamide, a valuable intermediate for further chemical exploration in drug discovery.

References

  • TCI Chemicals. (2023, March 4).
  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical.
  • ChemicalBook. (2026, January 24).
  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE.
  • BenchChem.
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Li, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Kaur, H., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
  • Kaddar, H., et al. (2025).
  • Manrique, J., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Williams, D. K., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • BenchChem. Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Alfa Chemistry. (2023, May 8).
  • Google Patents. (2014).
  • ResearchGate. (2025, October 15).
  • Kelly, A. T., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PMC. [Link]

  • White, A., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • ResearchGate. Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential.
  • Grandas, F., et al. (2018). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. PMC. [Link]

  • Organic Syntheses Procedure.
  • Hindawi. (2022, March 14).
  • ResearchGate. (2025, August 10). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)
  • Journal of Chemical and Pharmaceutical Research.
  • MDPI.
  • Al-Dhfyan, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]

Sources

Method

Nucleophilic substitution reactions of 3-Chloro-N-1,3-thiazol-2-ylpropanamide

An in-depth guide to the nucleophilic substitution reactions of 3-Chloro-N-1,3-thiazol-2-ylpropanamide, designed for researchers and drug development professionals. This document provides detailed application notes, step...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the nucleophilic substitution reactions of 3-Chloro-N-1,3-thiazol-2-ylpropanamide, designed for researchers and drug development professionals. This document provides detailed application notes, step-by-step protocols, and mechanistic insights to facilitate the synthesis of novel derivatives.

Introduction: The Versatility of a Thiazole-Containing Building Block

3-Chloro-N-1,3-thiazol-2-ylpropanamide is a valuable synthetic intermediate in medicinal chemistry. Its structure features three key components: a reactive primary alkyl chloride, an amide linker, and a thiazole ring. The thiazole moiety is a common scaffold in many pharmaceutical agents, prized for its diverse biological activities. The primary alkyl chloride serves as an electrophilic handle, making the molecule an ideal substrate for nucleophilic substitution (S_N) reactions. This allows for the straightforward introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for drug discovery and lead optimization.

This guide details the theoretical and practical aspects of performing nucleophilic substitution reactions on this substrate, providing protocols for derivatization with common nucleophile classes.

Mechanistic Considerations: Predicting Reactivity

The reaction site is a primary alkyl chloride. Consequently, the nucleophilic substitution is expected to proceed overwhelmingly via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism.

Key Characteristics of the S_N2 Pathway for this Substrate:

  • Single Step: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.

  • Stereochemistry: As the carbon center is not chiral, this aspect is not a primary concern for this specific substrate.

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal. They can solvate the counter-ion of the nucleophile without forming a strong solvent shell around the nucleophile itself, thus maximizing its reactivity.

Caption: S_N2 reaction pathway for 3-Chloro-N-1,3-thiazol-2-ylpropanamide.

Application Note I: Synthesis via N-Nucleophiles (Amines)

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The reaction of 3-Chloro-N-1,3-thiazol-2-ylpropanamide with primary or secondary amines yields the corresponding amino-derivatives, which can serve as key intermediates for further functionalization or as final products with potential biological activity.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the HCl formed during the reaction. Using an excess of the amine nucleophile for this purpose is possible but can lead to purification challenges and the formation of quaternary ammonium salts.

  • Solvent: Acetonitrile (MeCN) is an excellent choice as it is a polar aprotic solvent that is less hygroscopic and has a lower boiling point than DMF or DMSO, simplifying product workup.

  • Temperature: Moderate heating (60-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant side reactions.

Protocol 1: Synthesis of N-(3-(piperidin-1-yl)propanoyl)thiazol-2-amine

Materials:

  • 3-Chloro-N-1,3-thiazol-2-ylpropanamide

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC mobile phase: e.g., 10% Methanol in DCM

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-N-1,3-thiazol-2-ylpropanamide (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a ~0.2 M solution.

  • Add piperidine (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir.

  • Process Monitoring: Monitor the reaction progress by TLC. Take a small aliquot, dilute it with DCM, and spot it on a TLC plate. The disappearance of the starting material spot indicates reaction completion. This typically takes 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and rinse the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Workup: Dissolve the residue in DCM and transfer to a separatory funnel. Wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization: Purify the crude product by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Application Note II: Synthesis via S-Nucleophiles (Thiols)

Thioethers are important functional groups in drug design, known for their metabolic stability and ability to form key interactions with biological targets. The reaction with thiols provides a straightforward route to these compounds.

Causality Behind Experimental Choices:

  • Base: Thiols are generally more acidic than amines, so a strong base like sodium hydride (NaH) or a milder base like potassium carbonate can be used to deprotonate the thiol, forming the more potent thiolate nucleophile.

  • Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the thiolate salt and promotes the S_N2 reaction.

Protocol 2: Synthesis of N-(3-(benzylthio)propanoyl)thiazol-2-amine

Materials:

  • 3-Chloro-N-1,3-thiazol-2-ylpropanamide

  • Benzyl mercaptan (benzyl thiol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Caution: Sodium hydride reacts violently with water. Perform this step under an inert atmosphere (Nitrogen or Argon).

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) in portions.

  • Slowly add benzyl mercaptan (1.0 eq) dropwise. Effervescence (H₂ gas) will be observed. Stir for 30 minutes at 0 °C to ensure complete formation of the sodium thiolate.

  • In a separate flask, dissolve 3-Chloro-N-1,3-thiazol-2-ylpropanamide (1.05 eq) in a minimum amount of anhydrous DMF.

  • Add the solution of the chloro-amide dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Process Monitoring: Monitor the reaction by LC-MS or TLC (e.g., 30% EtOAc in Hexanes).

  • Workup: Carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash chromatography. Confirm the structure and purity using appropriate analytical methods (NMR, MS).

Data Summary: Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time
N-Nucleophile PiperidineK₂CO₃MeCN804-8 h
S-Nucleophile Benzyl MercaptanNaHDMF0 to RT2-4 h
O-Nucleophile Sodium Phenoxide(Pre-formed)DMSO60-806-12 h
C-Nucleophile Diethyl MalonateNaOEtEtOHReflux8-16 h

Note: Conditions are representative and may require optimization for specific substrates.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, purification, and analysis of derivatives from 3-Chloro-N-1,3-thiazol-2-ylpropanamide.

Workflow prep Reagent Preparation (Substrate, Nucleophile, Solvent, Base) reaction Reaction Setup (Inert atmosphere, Temp control) prep->reaction monitor Process Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue Reaction workup Aqueous Workup (Quenching, Extraction, Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography / Recrystallization) workup->purify char Characterization (NMR, MS, Purity Analysis) purify->char final Final Product char->final

Caption: General workflow for nucleophilic substitution and product isolation.

Safety and Handling

  • 3-Chloro-N-1,3-thiazol-2-ylpropanamide: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.

  • Reagents: Many reagents, such as sodium hydride, piperidine, and benzyl mercaptan, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. All reactions should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

3-Chloro-N-1,3-thiazol-2-ylpropanamide is a highly effective electrophilic building block for chemical synthesis. Its reactivity in S_N2 reactions allows for the reliable and predictable synthesis of a diverse range of derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to explore the chemical space around this valuable thiazole scaffold, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Solvent Effects in Organic Chemistry. Chemical Reviews. [Link]

  • Thiol-Michael addition reaction: A versatile tool in chemical biology. Angewandte Chemie International Edition. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(thiazol-2-yl)-3-chloropropionamide Purification

[1][2] Status: Operational Ticket ID: REC-TZ-3CL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary & Solvent Selection Matrix User Query: What are the optimal solve...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket ID: REC-TZ-3CL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Solvent Selection Matrix

User Query: What are the optimal solvents for recrystallizing N-(thiazol-2-yl)-3-chloropropionamide?

Technical Insight: N-(thiazol-2-yl)-3-chloropropionamide (CAS: 95273-72-2 or analogs) presents a specific purification challenge. It contains a polar thiazole ring and an amide linkage, necessitating polar solvents for dissolution.[2] However, the 3-chloropropyl moiety is labile ; excessive heating in protic solvents can trigger ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-elimination of HCl, converting your target into the byproduct N-(thiazol-2-yl)acrylamide  [1, 2].[2]

Therefore, the ideal solvent system must balance solubility power with thermal gentleness .[1][2]

Solvent Compatibility Table
Solvent SystemSuitabilitySolubility Profile (Hot/Cold)Risk ProfileRecommendation
Ethanol (Abs.) ⭐⭐⭐⭐⭐ (High)High / LowLow-MediumPrimary Choice. Excellent recovery, but limit heating time to prevent solvolysis.[1][2]
Ethyl Acetate ⭐⭐⭐⭐ (Good)Moderate / Very LowLowSecondary Choice. Best for stability; use if Ethanol causes "oiling out."[1][2]
Acetonitrile ⭐⭐⭐ (Fair)High / ModerateLowGood for removing non-polar impurities, but recovery yields can be lower.[2]
Toluene ⭐⭐ (Poor)Low / InsolubleLowPoor solubility often requires excessive solvent volume.[1][2]
Water ⚠️ (Anti-solvent)N/AHighDo not use as primary solvent. Promotes hydrolysis/elimination.[1][2] Use only as anti-solvent.[1][2]

Validated Recrystallization Protocol

Objective: Purify crude N-(thiazol-2-yl)-3-chloropropionamide while minimizing the formation of the acrylamide elimination product.

Phase A: Dissolution (The "Flash" Technique)

Rationale: Minimizing thermal exposure is critical to preserve the alkyl chloride.[1][2]

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (Absolute) at a ratio of 5 mL per gram of crude solid.[1][2]

  • Heating: Heat the mixture to 60°C (do not reflux vigorously yet).

    • Checkpoint: If solid remains, add solvent in 1 mL increments.[2]

    • Warning: If the solution turns bright yellow/orange, you may be generating free amine or HCl degradation products.[1][2]

  • Filtration (Hot): If insoluble particles (inorganic salts/catalyst) remain, filter rapidly through a pre-warmed sintered glass funnel.[2]

Phase B: Crystallization & Recovery[2][3]
  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes) with gentle stirring.

    • Why: Rapid cooling traps impurities in the crystal lattice.[1][2]

  • Nucleation: If no crystals form at 25°C, scratch the glass surface or add a seed crystal.[1][2]

  • Deep Cooling: Place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the white/off-white needles using vacuum filtration.

  • Wash: Wash the cake with cold Ethanol (0°C) or Hexane (to remove residual mother liquor).

  • Drying: Dry under high vacuum at <40°C . Avoid oven drying >50°C to prevent solid-state elimination.

Troubleshooting Guide (FAQ Format)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The melting point of the solvated product is lower than the boiling point of the solvent, or the impurity profile is too high. Solution:

  • Reheat the mixture until the oil dissolves.

  • Add a Seed Crystal immediately as the solution reaches the cloud point.[1][2]

  • Switch Solvents: Change to Ethyl Acetate/Hexane (1:1) . The non-polar hexane reduces the solubility limit, forcing crystallization at a lower temperature where oiling is less likely [3].[1][2]

Issue 2: The Mother Liquor Turned Acidic/Yellow

Diagnosis: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Elimination has occurred.  The 3-chloropropionamide has lost HCl to form the acrylamide.[2]
Corrective Action: 
  • Check TLC: The acrylamide usually runs slightly lower or higher depending on the system (more conjugated system).[1][2]

  • Prevention: In the next run, add a trace amount (0.1 eq) of a weak acid buffer or simply reduce heating time .[1][2] Do not use basic washes before recrystallization without thorough neutralization.[1][2]

Issue 3: Low Yield (<50%)

Diagnosis: The compound is too soluble in the chosen solvent (likely Ethanol).[1][2] Solution:

  • Concentrate the mother liquor by 50% on a rotavap and cool again.[1][2]

  • Use an Anti-Solvent : Add Hexane or Water dropwise to the hot ethanol solution until persistent turbidity appears, then cool.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection based on observed behavior.

RecrystallizationLogic Start Start: Crude N-(thiazol-2-yl)-3-chloropropionamide SolubilityTest Test Solubility in Hot EtOH (60°C) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves CheckDegradation Check TLC: New Spot? SolubilityTest->CheckDegradation Monitor Stability Cooling Cool to RT then 0°C Dissolves->Cooling Yes SwitchSolvent Switch to EtOAc/Hexane System Dissolves->SwitchSolvent No (Insoluble) CrystalsForm Crystals Form? Cooling->CrystalsForm Success Filter & Dry (<40°C) CrystalsForm->Success Yes Oiling Oiling Out? CrystalsForm->Oiling No AddAntiSolvent Add Water (dropwise) or Hexane Oiling->AddAntiSolvent No (Stays Clear) Oiling->SwitchSolvent Yes (Oils) AddAntiSolvent->Cooling StopHeat STOP: Elimination to Acrylamide. Reduce Temp, Use EtOAc. CheckDegradation->StopHeat Yes

Caption: Workflow for solvent selection and troubleshooting during the purification of N-(thiazol-2-yl)-3-chloropropionamide.

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of N-Thiazolyl Amide Compounds: Recrystallization Protocols. Retrieved from [1][2]

  • Kumar, A., et al. (2022).[2][4] Synthesis and screening of novel N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives. Annals of Phytomedicine.[1][2][4] Retrieved from

  • Reddit ChemPros Community. (2025).[1][2] Recrystallization strategies for amide intermediates. Retrieved from [1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Interpretation of 3-Chloro-N-1,3-thiazol-2-ylpropanamide

For researchers and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, pa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-Chloro-N-1,3-thiazol-2-ylpropanamide, a molecule of interest in medicinal chemistry. We will delve into the theoretical prediction of its spectrum, compare it with analogous structures, and provide robust experimental protocols for obtaining high-quality NMR data.

The Structural Landscape of 3-Chloro-N-1,3-thiazol-2-ylpropanamide

To understand the ¹H NMR spectrum, we must first examine the chemical environment of each proton within the 3-Chloro-N-1,3-thiazol-2-ylpropanamide molecule. The structure consists of two key fragments linked by an amide bond: a 3-chloropropanamide chain and a 2-amino-1,3-thiazole ring.

The distinct proton environments are:

  • Two methylene groups (-CH₂-) in the chloropropanamide chain.

  • Two methine protons (-CH=) on the thiazole ring.

  • One amide proton (-NH-) linking the two fragments.

Each of these protons will give rise to a unique signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration value.

Predicted ¹H NMR Spectrum and Interpretation

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-a (-CH₂-Cl)~ 3.9Triplet (t)~ 6-72H
H-b (-CH₂-CO-)~ 3.0Triplet (t)~ 6-72H
H-c (thiazole H-5)~ 7.2Doublet (d)~ 3-41H
H-d (thiazole H-4)~ 7.5Doublet (d)~ 3-41H
H-e (-NH-)~ 12.5Singlet (s, broad)-1H
Rationale Behind the Predictions:
  • H-a (-CH₂-Cl): The methylene protons adjacent to the electronegative chlorine atom are significantly deshielded, placing their signal downfield at approximately 3.9 ppm.[1] The signal is split into a triplet by the neighboring H-b protons (n+1 rule, where n=2).[2]

  • H-b (-CH₂-CO-): These methylene protons are adjacent to the carbonyl group, which also exerts a deshielding effect, though less pronounced than the chlorine atom. Their signal is predicted to be a triplet around 3.0 ppm due to coupling with the H-a protons.

  • H-c and H-d (thiazole protons): The protons on the thiazole ring are in an aromatic environment and thus appear in the downfield region. Based on data for 2-aminothiazole and its derivatives, they are expected to be doublets with a small coupling constant characteristic of three-bond coupling in a five-membered aromatic ring.[3][4] The proton at position 4 (H-d) is generally slightly more deshielded than the proton at position 5 (H-c).

  • H-e (-NH-): The amide proton is typically a broad singlet and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, which is a hydrogen bond acceptor, the amide proton signal is expected to be significantly downfield, around 12.5 ppm, due to hydrogen bonding.

Comparative ¹H NMR Analysis: Distinguishing 3-Chloro-N-1,3-thiazol-2-ylpropanamide from Structural Analogs

To underscore the importance of precise spectral interpretation, let's compare the predicted spectrum of our target molecule with that of two plausible alternatives: N-(1,3-thiazol-2-yl)propanamide and N-(1,3-thiazol-2-yl)butanamide .

Compound Key Differentiating Features in ¹H NMR
3-Chloro-N-1,3-thiazol-2-ylpropanamide Presence of two triplets in the aliphatic region (~3.0 and ~3.9 ppm), corresponding to the -CH₂-CH₂-Cl moiety.
N-(1,3-thiazol-2-yl)propanamide A triplet (~1.1 ppm) for the methyl group and a quartet (~2.4 ppm) for the methylene group of the propanamide chain.
N-(1,3-thiazol-2-yl)butanamide A triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl.

This comparative analysis demonstrates how subtle changes in the acyl chain attached to the 2-aminothiazole core lead to distinct and identifiable patterns in the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of a sample like 3-Chloro-N-1,3-thiazol-2-ylpropanamide.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point for polar compounds containing amide protons, as it minimizes the exchange of the NH proton with deuterium. Other common solvents include deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).[5]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is often pre-dissolved in the deuterated solvent by the manufacturer. Its signal is set to 0.00 ppm.[7]

II. NMR Data Acquisition
  • Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient for a ¹H NMR spectrum.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

    • Peak Picking: The chemical shift of each peak is accurately determined.

Visualizing the Process and Structure

To further clarify the relationships between the molecular structure and the expected NMR data, the following diagrams are provided.

G cluster_mol 3-Chloro-N-1,3-thiazol-2-ylpropanamide Structure cluster_nmr Predicted ¹H NMR Signals mol Cl-CH₂(a)-CH₂(b)-CO-NH(e)-Thiazole(c,d) Ha H-a (~3.9 ppm, triplet) mol->Ha Adjacent to Cl Hb H-b (~3.0 ppm, triplet) mol->Hb Adjacent to CO Hc H-c (~7.2 ppm, doublet) mol->Hc Thiazole ring Hd H-d (~7.5 ppm, doublet) mol->Hd Thiazole ring He H-e (~12.5 ppm, singlet) mol->He Amide proton

Caption: Correlation between the protons in 3-Chloro-N-1,3-thiazol-2-ylpropanamide and their predicted ¹H NMR signals.

G Start Weigh Sample (5-10 mg) Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d₆) Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire Data on NMR Spectrometer Filter->Acquire Process Process Data (FT, Phasing, Integration) Acquire->Process Analyze Analyze Spectrum (Chemical Shifts, Multiplicity) Process->Analyze End Structural Elucidation Analyze->End

Caption: Workflow for ¹H NMR analysis of 3-Chloro-N-1,3-thiazol-2-ylpropanamide.

Conclusion

The ¹H NMR spectrum of 3-Chloro-N-1,3-thiazol-2-ylpropanamide is predicted to exhibit a set of distinct and interpretable signals that directly correlate with its molecular structure. By understanding the influence of the chloro, carbonyl, and thiazole moieties on the proton chemical shifts and coupling patterns, a confident structural assignment can be made. This guide provides the foundational knowledge for researchers to not only interpret the spectrum of this specific compound but also to apply these principles to a wide range of related molecules encountered in drug discovery and development. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, ensuring the integrity and reliability of the analytical results.

References

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • Wiley Science Solutions. Spectral Databases. Available at: [Link]

  • Wikipedia. Spectral Database for Organic Compounds. Available at: [Link]

  • University of Lyon. Sample preparation. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]

  • ScienceOpen. Supporting Information. Available at: [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available at: [Link]

  • MDPI. An NMR Database for Organic and Organometallic Compounds. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ResearchGate. Fragments of 1 H NMR spectra of... | Download Scientific Diagram. Available at: [Link]

  • Silverstein, Robert M.; Webster, Francis X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: 2005.
  • National Center for Biotechnology Information. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available at: [Link]

  • Chem 117 Reference Spectra Spring 2011.
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  • ResearchGate. Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Available at: [Link]

  • SpectraBase. 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available at: [Link]

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Comparative

Comparative Guide: 3-Chloro vs. 3-Bromo-N-(1,3-thiazol-2-yl)propanamide in Heterocyclic Annulation

This guide provides an in-depth technical comparison between 3-chloro-N-(1,3-thiazol-2-yl)propanamide and 3-bromo-N-(1,3-thiazol-2-yl)propanamide . It is designed for application scientists optimizing the synthesis of fu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-chloro-N-(1,3-thiazol-2-yl)propanamide and 3-bromo-N-(1,3-thiazol-2-yl)propanamide . It is designed for application scientists optimizing the synthesis of fused heterocycles, specifically 5,6-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one .

Executive Summary

In the synthesis of thiazolo[3,2-a]pyrimidines, the choice between the 3-chloro and 3-bromo precursors represents a classic trade-off between kinetic efficiency and process stability .

  • The Bromo-Analog is the Kinetic Favorite . It undergoes intramolecular cyclization significantly faster (2–5x rate enhancement) under milder conditions due to the weaker C-Br bond. It is the preferred choice for small-scale, high-throughput screening where yield and speed are paramount.

  • The Chloro-Analog is the Thermodynamic/Economic Favorite . It is more stable to hydrolysis during storage and significantly cheaper. However, it often requires higher reaction temperatures or catalytic activation (Finkelstein conditions) to achieve comparable yields.

Quick Comparison Matrix
Feature3-Chloro-N-(thiazol-2-yl)propanamide3-Bromo-N-(thiazol-2-yl)propanamide
Reactivity (

)
Low (Baseline)High (~50–100x faster solvolysis)
C-X Bond Energy ~80 kcal/mol (Stronger)~66 kcal/mol (Weaker)
Leaving Group Ability Moderate (

of HCl = -7)
Good (

of HBr = -9)
Storage Stability High (Stable at RT)Moderate (Light/Moisture sensitive)
Primary Application Large-scale Process ChemistryDiscovery/Medicinal Chemistry

Mechanistic Analysis & Reactivity Profile[4]

The transformation of these amides into the fused bicyclic system (thiazolo[3,2-a]pyrimidin-7-one) proceeds via an intramolecular nucleophilic substitution. The endocyclic nitrogen of the thiazole ring (


) acts as the nucleophile, attacking the terminal carbon carrying the halogen.
The Leaving Group Effect

The reaction rate is governed by the cleavage of the Carbon-Halogen bond.

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond.[1] This lowers the activation energy (

    
    ) for the transition state, facilitating faster displacement [1].
    
  • Polarizability: Bromine is larger and more polarizable ("softer") than chlorine. This makes the C-Br carbon a softer electrophile, which pairs well with the "soft" nucleophilic character of the thiazole nitrogen, enhancing the reaction rate via orbital overlap control [2].

Reaction Pathway Diagram

The following diagram illustrates the cyclization pathway and the critical energy barrier difference between the Chloro and Bromo analogs.

ReactionMechanism cluster_X Leaving Group Effect Substrate N-(thiazol-2-yl)-3-halopropanamide (Start) TS Transition State (N3 attacks C-X) Substrate->TS Heat/Base Intermed Zwitterionic Intermediate TS->Intermed Loss of X- Product Thiazolo[3,2-a]pyrimidin-7-one (Fused System) Intermed->Product -H+ (Deprotonation) Desc X = Br: Low Activation Energy (Fast) X = Cl: High Activation Energy (Slow)

Figure 1: Mechanistic pathway for the intramolecular cyclization. The nature of 'X' determines the energy barrier of the first step.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized. Protocol A is optimized for the reactive Bromo-analog, while Protocol B includes modifications (Finkelstein catalyst) necessary for the Chloro-analog.

Protocol A: Cyclization of 3-Bromo-N-(thiazol-2-yl)propanamide

Best for: Rapid synthesis, high yield, mild conditions.

  • Preparation: Dissolve 1.0 eq of 3-bromo-N-(1,3-thiazol-2-yl)propanamide in anhydrous Ethanol (0.1 M concentration).

  • Base Addition: Add 1.1 eq of Sodium Acetate (NaOAc) or Triethylamine (TEA). Note: Stronger bases are rarely needed due to the high reactivity of the bromide.

  • Reaction: Heat to reflux (

    
    C) for 2–4 hours .
    
  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) will disappear rapidly.
    
  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold water to remove HBr salts.

  • Expected Yield: 85–95%.

Protocol B: Cyclization of 3-Chloro-N-(thiazol-2-yl)propanamide

Best for: Cost-sensitive scale-up, utilizing stable precursors.

  • Preparation: Dissolve 1.0 eq of 3-chloro-N-(1,3-thiazol-2-yl)propanamide in DMF or n-Butanol (higher boiling point solvents are preferred).

  • Activation (Critical Step): Add 0.1–0.5 eq of Potassium Iodide (KI) .

    • Mechanism:[2][3][4][5][6] KI converts the alkyl chloride in situ to the highly reactive alkyl iodide (Finkelstein reaction), which then cyclizes immediately [3].

  • Base Addition: Add 1.2 eq of Potassium Carbonate (

    
    ).
    
  • Reaction: Heat to

    
    C for 12–18 hours .
    
  • Monitoring: Reaction progress will be slower. If stalling occurs, add more KI.

  • Workup: Dilute with water (precipitation may occur). If oil forms, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Expected Yield: 70–85%.

Decision Framework & Workflow

Use the following logic flow to select the appropriate precursor for your specific research phase.

DecisionTree Start Select Precursor Scale What is the Reaction Scale? Start->Scale Small < 1 gram (Discovery Phase) Scale->Small Large > 100 grams (Process Phase) Scale->Large Speed Is Speed Critical? Small->Speed Cost Is Cost/Stability Critical? Large->Cost UseBr Use 3-Bromo Analog (Protocol A) Speed->UseBr Yes UseCl Use 3-Chloro Analog (Protocol B + KI) Speed->UseCl No Cost->UseBr No (Rare) Cost->UseCl Yes

Figure 2: Decision matrix for selecting the optimal halo-amide precursor.

Stability and Handling Data

When handling these compounds, the difference in stability is non-trivial.

  • Hydrolytic Stability: The 3-bromo analog is susceptible to hydrolysis of the C-Br bond if stored in moist air, generating HBr which can autocatalyze degradation. It must be stored in a desiccator at

    
    C.
    
  • Photostability: Carbon-Bromine bonds are more photosensitive than Carbon-Chlorine bonds. The bromo-analog should be stored in amber vials to prevent radical decomposition [4].

  • Toxicity: Both are alkylating agents. The bromo-analog is a more potent alkylator and should be handled with extreme caution (gloves, fume hood) as it poses a higher risk of reacting with biological nucleophiles (DNA/Proteins).

References

  • Chemistry LibreTexts. (2020). Solvolysis of Tertiary and Secondary Haloalkanes and Leaving Group Effects.[7] Retrieved from [Link]

  • Madjroh, N., et al. (2023).[7][8] Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships. PubMed Central. Retrieved from [Link]

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